N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound characterized by the presence of a thiazole ring and a tetrafluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2,3,5,6-tetrafluoro-4-methoxyphenyl isothiocyanate with acetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial in industrial settings to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Fluorinated aromatic derivatives with various substituents.
Scientific Research Applications
N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and thiazole moiety enable it to form strong interactions with active sites of enzymes, leading to inhibition of enzyme activity. This inhibition can disrupt metabolic pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methoxyphenyl isothiocyanate: A precursor in the synthesis of N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol: Another fluorinated aromatic compound with similar reactivity.
2,4,5,6-Tetrafluoro-1,3-benzenedicarbonitrile: A structurally related compound used in similar synthetic applications.
Uniqueness
This compound is unique due to its combination of a fluorinated aromatic ring and a thiazole moiety, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F4N2O2S/c1-4(19)17-12-18-5(3-21-12)6-7(13)9(15)11(20-2)10(16)8(6)14/h3H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLUFFGPVQFHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=C(C(=C(C(=C2F)F)OC)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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